3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The N-terminal amino acid (aspartic acid) is then sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling .
Industrial Production Methods
In industrial settings, the production of H-Asp-Leu-NH2 can be scaled up using automated peptide synthesizers. These machines streamline the synthesis process by automating the addition of amino acids and reagents, ensuring high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
H-Asp-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
H-Asp-Leu-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: H-Asp-Leu-NH2 is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways
Industry: The peptide is used in the development of peptide-based drugs and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of H-Asp-Leu-NH2 involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it can influence signaling pathways such as the Keap1-Nrf2/ARE pathway, which is involved in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
H-Asp-Leu-OH: Similar to H-Asp-Leu-NH2 but with a free carboxyl group instead of an amide group.
H-Asp-Phe-NH2: A dipeptide composed of aspartic acid and phenylalanine, differing in the side chain of the second amino acid.
H-Glu-Leu-NH2: Similar to H-Asp-Leu-NH2 but with glutamic acid instead of aspartic acid
Uniqueness
H-Asp-Leu-NH2 is unique due to its specific combination of aspartic acid and leucine, which imparts distinct chemical and biological properties. Its amide group at the C-terminus enhances its stability and resistance to enzymatic degradation compared to peptides with free carboxyl groups .
Properties
Molecular Formula |
C10H19N3O4 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-7(9(12)16)13-10(17)6(11)4-8(14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,16)(H,13,17)(H,14,15) |
InChI Key |
ZEUUGTXTYVFFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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